molecular formula C38H41N5O8 B12601623 Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine CAS No. 644996-89-4

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12601623
CAS No.: 644996-89-4
M. Wt: 695.8 g/mol
InChI Key: DECOGQBNVYUWIA-XEXPGFJZSA-N
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Description

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed of four D-configured amino acids: glycine (N-terminal), two tyrosine residues, and a C-terminal phenylalanine. The D-stereochemistry distinguishes it from naturally occurring L-amino acid peptides, conferring unique physicochemical and biological properties, such as resistance to proteolytic degradation and altered receptor binding profiles .

Properties

CAS No.

644996-89-4

Molecular Formula

C38H41N5O8

Molecular Weight

695.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-32(21-27-13-17-29(45)18-14-27)36(48)42-31(19-24-7-3-1-4-8-24)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1

InChI Key

DECOGQBNVYUWIA-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with alkyl or acyl groups attached to specific residues.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Design and Development
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has been investigated as a potential prodrug for enhancing the bioavailability of therapeutic agents. Research indicates that dipeptide prodrugs can improve oral absorption and metabolic stability compared to their parent compounds. For instance, studies have shown that dipeptide monoester prodrugs exhibit higher permeability across intestinal cell lines, suggesting potential for enhanced systemic circulation and therapeutic efficacy in cancer treatments .

1.2 Targeting Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are crucial in protein synthesis and are considered promising drug targets for various diseases, including tuberculosis. The structural analysis of similar peptides has indicated their potential to inhibit specific synthetases, which could lead to new antimicrobial therapies . Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine may serve as a scaffold for designing inhibitors targeting these enzymes.

Biochemical Research

2.1 Enzyme Substrates
Peptides like Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can act as substrates for various proteolytic enzymes. Studies have demonstrated that specific proteases exhibit unique substrate specificity towards D-amino acid residues, which can be exploited in biochemical assays to study enzyme kinetics and mechanisms .

2.2 Protein Quality Assessment
In nutritional biochemistry, the evaluation of protein quality in food formulations often involves peptides similar to Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine. These peptides can be used to determine the digestibility and amino acid profiles of protein sources in dietary studies, particularly in formulations for young children .

Therapeutic Applications

3.1 Cancer Therapy
The use of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine in cancer therapy is being explored due to its potential to enhance the cytotoxicity of chemotherapeutic agents. The dipeptide structure may allow for targeted delivery systems that improve the therapeutic index while minimizing side effects .

3.2 Immune Modulation
Research into immune modulation has identified peptides that can influence immune responses positively. Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine could be investigated for its ability to modulate immune pathways, potentially leading to new treatments for autoimmune diseases or enhancing vaccine efficacy .

Data Tables and Case Studies

Application Area Study Focus Findings
Drug DesignProdrug DevelopmentEnhanced oral absorption and metabolic stability in cancer treatments
Biochemical ResearchEnzyme Substrate SpecificityUnique substrate specificity towards D-amino acids observed
Nutritional BiochemistryProtein Quality AssessmentPeptide profiles used to assess digestibility in infant formulas
Therapeutic PotentialImmune ModulationPotential effects on immune response modulation identified

Mechanism of Action

The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Stereoisomeric Variants: L- vs. D-Amino Acid Peptides

Glycyl-L-tyrosine hydrochloride (a dipeptide) serves as a key comparator. While both compounds share tyrosine and glycine residues, the L-configuration in Glycyl-L-tyrosine hydrochloride results in distinct properties:

  • Enzymatic Stability: L-peptides are rapidly cleaved by proteases, whereas D-amino acid peptides like Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine exhibit prolonged stability in serum .
  • Receptor Affinity : L-isoforms typically bind to natural receptors (e.g., tyrosine kinase domains), while D-peptides may interact with alternative targets or exhibit reduced affinity .

Data Table 1: Stereoisomer Comparison

Property Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine Glycyl-L-tyrosine hydrochloride
Molecular Weight (g/mol) ~697.7 ~296.7
Solubility (aq. buffer) Low (hydrophobic D-residues) High
Protease Resistance High Low
Reference

Sequence Variations: Tyrosine and Phenylalanine Positioning

The compound’s sequence (Gly-Tyr-Tyr-Phe) differs from structurally similar D-tetrapeptides. For example, Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (InChIKey: YUAZEGPLCJJNSE-BAQBVXSRSA-N) replaces one tyrosine with tryptophan, altering hydrophobicity and UV absorption profiles .

Key Findings :

  • Hydrophobicity : The tyrosine-to-tryptophan substitution increases logP by ~0.5 units, enhancing membrane permeability .
  • Biosynthetic Competition: Tyrosine and phenylalanine compete in polyphenol biosynthesis; D-configurations may reduce this competition, as seen in exogenous incorporation studies .

Functional Analogues: D-Amino Acid Tetrapeptides

D-peptides like D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine () share resistance to enzymatic cleavage but differ in receptor engagement. For instance:

  • Thermodynamic Stability : D-peptides often exhibit higher melting points (Tm) due to rigid backbone conformations.
  • Biological Activity : D-tetrapeptides are explored as antimicrobial agents, whereas L-variants are more common in hormonal signaling .

Data Table 2: Functional Comparison

Property Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine
Amino Acid Sequence Gly-Tyr-Tyr-Phe Phe-Tyr-Trp-Phe
Molecular Weight (g/mol) ~697.7 ~738.8
Key Application Drug stability studies Antimicrobial peptide design
Reference

Research Findings and Implications

  • Enzymatic Resistance: D-amino acids evade common proteases, making this compound a candidate for oral drug delivery .
  • Biosynthetic Interference: Exogenous D-tyrosine may disrupt polyphenol pathways, as L-tyrosine competes with phenylalanine in natural systems .
  • Structural Rigidity : Computational models suggest D-peptides adopt β-sheet conformations more readily than L-isoforms, influencing aggregation tendencies .

Biological Activity

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide that combines several amino acids, specifically incorporating D-amino acids which can influence its biological activity. This article explores the biological activity of this compound, focusing on its effects on metabolism, potential therapeutic applications, and relevant research findings.

1. Structure and Composition

The compound consists of five amino acids:

  • Glycine (Gly)
  • D-Tyrosine (Tyr)
  • D-Phenylalanine (Phe)

This specific arrangement and stereochemistry allow for unique interactions within biological systems, particularly in metabolic pathways and receptor binding.

2.1 Metabolic Effects

Research has shown that dipeptides like glycyl-L-tyrosine can effectively maintain tyrosine pools in the body. A study demonstrated that parenteral administration of glycyl-L-tyrosine in phenylalanine-deficient rats led to significant increases in plasma tyrosine levels, facilitating normal growth and nitrogen metabolism . The study indicated that intact glycyl-L-tyrosine was not detectable in plasma, suggesting complete utilization or elimination, which underscores its efficiency as a tyrosine source.

2.2 Neurotransmitter Precursor

Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine. The presence of D-amino acids in the structure may modulate neurotransmitter synthesis differently compared to their L-counterparts. This modulation could have implications for mood regulation and cognitive function, particularly in conditions where neurotransmitter levels are disrupted.

3.1 Clinical Applications

A study focused on the effects of dietary supplementation with tyrosine and phenylalanine showed improved cognitive performance under stress conditions, suggesting potential applications for Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine in enhancing mental resilience .

3.2 Peptide Hydrolase Activity

Research into peptide hydrolase activities indicated that dipeptides containing aromatic amino acids like phenylalanine exhibit specific hydrolase activity in human intestinal mucosa. This suggests that Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine may be involved in digestive processes and nutrient absorption .

4. Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
Glycyl-L-TyrosineSoluble dipeptideMaintains tyrosine levels; promotes growth
D-TyrosineD-amino acidModulates neurotransmitter synthesis
L-TyrosinePrecursor for catecholaminesEnhances cognitive function under stress
Glycyl-L-ProlineDipeptide with prolineInvolved in peptide hydrolase activity

5. Conclusion

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine exhibits significant biological activity primarily through its role as a precursor for neurotransmitters and its ability to maintain amino acid pools within the body. Further research is warranted to explore its full potential, particularly in clinical settings related to cognitive enhancement and metabolic health.

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